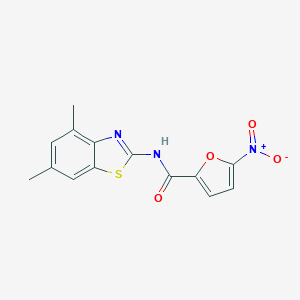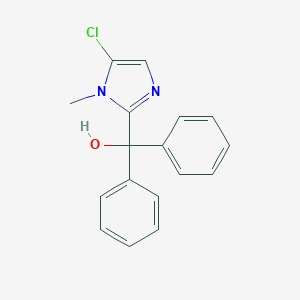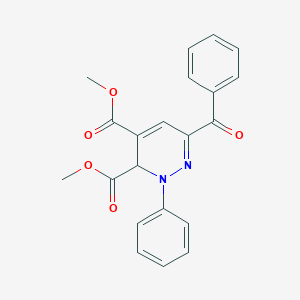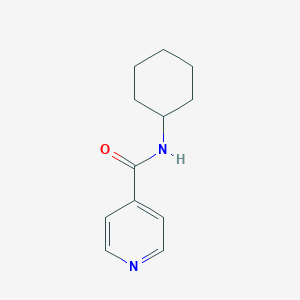
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA typically involves the reaction of 6-methyl-2-phenyl-2H-benzotriazole with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mecanismo De Acción
The mechanism of action of 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]hexanamide
- N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-furamide
Uniqueness
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H17N5OS |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]propanamide |
InChI |
InChI=1S/C17H17N5OS/c1-3-16(23)19-17(24)18-13-10-15-14(9-11(13)2)20-22(21-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,18,19,23,24) |
Clave InChI |
QYTHHGJKQHZLFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252997.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)

![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)

